Carteolol-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

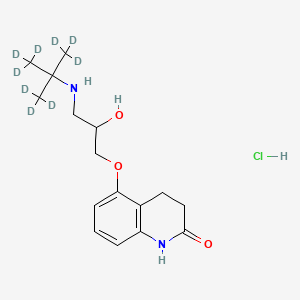

Carteolol-d9 Hydrochloride: is a deuterium-labeled version of Carteolol Hydrochloride, a non-selective beta-adrenergic receptor-blocking agent. This compound is primarily used in the treatment of glaucoma and intraocular hypertension. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carteolol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Carteolol Hydrochloride molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:

Preparation of Deuterated Intermediates: Deuterated tert-butylamine is prepared by reacting tert-butylamine with deuterium oxide.

Formation of Carteolol-d9: The deuterated intermediate is then reacted with 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one under controlled conditions to form Carteolol-d9.

Hydrochloride Formation: The final step involves the conversion of Carteolol-d9 to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Carteolol-d9 Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Thionyl chloride, pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives of Carteolol-d9.

Reduction: Reduced forms of Carteolol-d9.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Ocular Applications

Mechanism of Action

Carteolol functions by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers intraocular pressure. This mechanism is vital for treating conditions like glaucoma, where elevated intraocular pressure can lead to optic nerve damage and vision loss .

Research Findings

A study demonstrated that carteolol hydrochloride significantly reduced reactive oxygen species (ROS) production in lens epithelial cells exposed to ultraviolet B (UVB) radiation. The compound not only decreased ROS levels but also increased cell viability post-irradiation, suggesting its protective role against UV-induced cellular damage. This indicates a potential for carteolol hydrochloride in preventing cataract formation linked to oxidative stress .

Antioxidant Properties

Protective Effects Against Oxidative Stress

Carteolol-d9 hydrochloride has shown promise as an antioxidant. In vitro studies have indicated that it can scavenge free radicals, thereby reducing oxidative stress in various cell types. This property may extend its utility beyond ophthalmology to other fields where oxidative stress is a concern, such as neurodegenerative diseases and cardiovascular health .

Cardiovascular Research

Beta-Blocker Studies

As a beta-blocker, this compound can be utilized in cardiovascular research to study its effects on heart rate and blood pressure regulation. Its non-selective nature allows for investigations into both beta-1 and beta-2 adrenergic receptor pathways, providing insights into cardiac physiology and the pharmacological management of arrhythmias and hypertension .

Neuroscience Applications

Investigating Neurotransmission

Due to its action on adrenergic receptors, this compound may be valuable in neuroscience research focused on neurotransmission and the modulation of stress responses. Its potential effects on anxiety and depression are areas ripe for exploration, particularly in understanding the role of adrenergic signaling in mood disorders .

Pharmacokinetic Studies

Stable Isotope Labeling

The deuterated form of carteolol allows for advanced pharmacokinetic studies using mass spectrometry techniques. Researchers can trace the metabolic pathways and bioavailability of the drug more accurately compared to non-labeled compounds, facilitating better understanding of its therapeutic profiles and safety .

Data Table: Summary of Research Findings

Mechanism of Action

Carteolol-d9 Hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors. This leads to a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye. The primary molecular targets are the beta-adrenergic receptors located in the ciliary body of the eye. The pathways involved include the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced aqueous humor production.

Comparison with Similar Compounds

Timolol Maleate: Another non-selective beta-blocker used in the treatment of glaucoma.

Betaxolol Hydrochloride: A selective beta1-adrenergic receptor blocker used for similar indications.

Levobunolol Hydrochloride: A non-selective beta-blocker used in ophthalmic solutions for glaucoma.

Uniqueness: Carteolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-labeled counterparts.

Biological Activity

Carteolol-d9 Hydrochloride is a deuterated derivative of carteolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and intraocular hypertension. This article delves into the biological activity of carteolol-d9, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.373 g/mol |

| CAS Number | 1346602-13-8 |

| Density | 1.13 g/cm³ |

| Boiling Point | 518.6 ºC at 760 mmHg |

| Flash Point | 267.4 ºC |

Carteolol-d9 acts as a non-selective beta-adrenoceptor antagonist , which means it inhibits both beta-1 and beta-2 adrenergic receptors. This blockade leads to several physiological effects:

- Reduction in Intraocular Pressure (IOP) : The primary therapeutic effect of carteolol is its ability to lower IOP, making it effective for glaucoma management. The mechanism involves decreased aqueous humor production due to beta-receptor inhibition in the ciliary body .

- Cardiovascular Effects : By blocking beta receptors, carteolol-d9 can reduce heart rate and myocardial contractility. This property is beneficial in treating conditions such as hypertension and arrhythmias .

Cytotoxicity Studies

Research has shown that carteolol can induce apoptosis in corneal endothelial cells (HCECs) through a caspase-dependent pathway. A study indicated that carteolol (0.25%) significantly decreased cell viability in HCECs in a dose- and time-dependent manner, evidenced by:

- Western Blot Analysis : Increased expression of pro-apoptotic proteins (Bax, Bad) and decreased levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) were observed after treatment with carteolol .

- Cell Cycle Analysis : Treatment with carteolol resulted in an increased proportion of cells in the G1 phase and a decrease in the S phase, indicating cell cycle arrest .

Antioxidant Activity

Carteolol-d9 has been investigated for its antioxidant properties. A study demonstrated that it could significantly reduce the production of reactive oxygen species (ROS) in lens epithelial cells exposed to ultraviolet (UV) radiation. Key findings include:

- Dose-Dependent Effect : At a concentration of 10⁻³ M, carteolol reduced ROS levels and improved cell viability following UV exposure .

- Mechanism : The antioxidant activity is attributed to the structural features of carteolol, which allow it to scavenge free radicals effectively .

Clinical Applications

Carteolol-d9 is primarily utilized in glaucoma treatment due to its efficacy in lowering IOP. A long-term study involving patients with chronic open-angle glaucoma reported significant reductions in IOP after treatment with carteolol eye drops, with no adverse effects noted over the study duration . Furthermore, studies indicate that combining carteolol with other agents like latanoprost enhances IOP-lowering effects compared to monotherapy .

Case Studies

- Long-Term Glaucoma Management :

- Antioxidant Efficacy :

Properties

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.